molecular formula C9H15NO3 B15359919 Ethyl 3-(but-3-enoylamino)propanoate CAS No. 185968-97-2

Ethyl 3-(but-3-enoylamino)propanoate

Cat. No.: B15359919
CAS No.: 185968-97-2
M. Wt: 185.22 g/mol
InChI Key: ZLFVZIDKGLYOMC-UHFFFAOYSA-N
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Description

Ethyl 3-(but-3-enoylamino)propanoate: is an organic compound belonging to the class of esters and amides. It is characterized by its molecular structure, which includes an ethyl group, a but-3-enoyl group, and an amino propanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Amide Formation: Another approach is the reaction of but-3-enoyl chloride with ethyl 3-aminopropanoate in the presence of a base like triethylamine.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: Alternatively, a continuous process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(but-3-enoylamino)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 3-(but-2-enoylamino)propanoate: Similar structure but with a different position of the double bond.

  • Ethyl 3-(but-3-enoylamino)benzoate: Contains a benzene ring instead of a propanoate group.

  • Methyl 2-(but-3-enoylamino)acetate: Similar ester group but with a different alkyl chain length.

Properties

CAS No.

185968-97-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-(but-3-enoylamino)propanoate

InChI

InChI=1S/C9H15NO3/c1-3-5-8(11)10-7-6-9(12)13-4-2/h3H,1,4-7H2,2H3,(H,10,11)

InChI Key

ZLFVZIDKGLYOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)CC=C

Origin of Product

United States

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